molecular formula C11H8BrNO3 B1413918 Ethyl 3-bromo-2-cyano-4-formylbenzoate CAS No. 1805189-16-5

Ethyl 3-bromo-2-cyano-4-formylbenzoate

Cat. No. B1413918
CAS RN: 1805189-16-5
M. Wt: 282.09 g/mol
InChI Key: GJRBOISCGZIVHF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4-formylbenzoate (EBCF) is an organic compound with a structure composed of a benzoate group and a cyano group attached to an ethyl group. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of approximately 85°C. EBCF is a useful reagent in organic synthesis and is used in a variety of scientific research applications.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-formylbenzoate is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, Ethyl 3-bromo-2-cyano-4-formylbenzoate has been used in the study of enzyme-catalyzed reactions and in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-4-formylbenzoate is not completely understood. However, it is believed that Ethyl 3-bromo-2-cyano-4-formylbenzoate acts as a nucleophile, attacking electrophilic centers of molecules. This results in the formation of a covalent bond between the Ethyl 3-bromo-2-cyano-4-formylbenzoate molecule and the molecule it is attacking. This covalent bond can then be broken down by hydrolysis, resulting in the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-2-cyano-4-formylbenzoate are not fully understood. However, it is believed that Ethyl 3-bromo-2-cyano-4-formylbenzoate may have a variety of effects on enzymes, proteins, and other biological molecules. Additionally, Ethyl 3-bromo-2-cyano-4-formylbenzoate has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-bromo-2-cyano-4-formylbenzoate in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst in the synthesis of organic compounds. Additionally, Ethyl 3-bromo-2-cyano-4-formylbenzoate is relatively stable and can be stored for long periods of time without degradation. The main limitation of using Ethyl 3-bromo-2-cyano-4-formylbenzoate in laboratory experiments is its limited solubility in water.

Future Directions

The future directions for Ethyl 3-bromo-2-cyano-4-formylbenzoate research include further investigation into its biochemical and physiological effects, its potential use in drug development, and its potential applications in biotechnology. Additionally, further research into the mechanism of action of Ethyl 3-bromo-2-cyano-4-formylbenzoate and its ability to act as a catalyst in the synthesis of organic compounds could lead to new and improved synthetic methods. Finally, further research into the stability of Ethyl 3-bromo-2-cyano-4-formylbenzoate and its ability to be stored for long periods of time could lead to improved storage methods.

properties

IUPAC Name

ethyl 3-bromo-2-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(6-14)10(12)9(8)5-13/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRBOISCGZIVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-4-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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